6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a triazolopyridine derivative characterized by a bromine atom at position 6 and a 4-fluorophenyl group at position 3 of the fused heterocyclic scaffold. Triazolopyridines are renowned for their diverse pharmacological applications, including antibacterial, antifungal, anxiolytic, and anticancer activities . The synthesis of this compound typically involves oxidative cyclization of hydrazones using reagents like N-chlorosuccinimide (NCS) under mild conditions, yielding high-purity products with well-defined crystal structures . Its crystallographic data (monoclinic space group P2₁/c, lattice parameters a = 14.3213(11) Å, b = 6.9452(4) Å, c = 12.6860(8) Å, β = 100.265(6)°) highlight structural stability, which is critical for drug design .
Properties
IUPAC Name |
6-bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-9-3-6-11-15-16-12(17(11)7-9)8-1-4-10(14)5-2-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOLDROSCXOVNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzyl bromide with 3-amino-6-bromopyridazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, resulting in the formation of the desired triazolopyridine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the triazolopyridine ring.
Reduction Products: Dihydro derivatives of the triazolopyridine ring.
Scientific Research Applications
6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 6-bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine include derivatives with varying substituents at position 3. These modifications influence electronic properties, steric effects, and biological activity:
Physicochemical Properties
- Lipophilicity (LogP) : The trifluoromethyl analog (LogP ~2.5) is more lipophilic than the 4-fluorophenyl derivative (estimated LogP ~2.0), affecting membrane permeability and bioavailability .
- Solubility : Bulky substituents like isopropyl reduce aqueous solubility, but salt forms (e.g., hydrochloride) mitigate this issue .
- Crystallinity: The target compound’s monoclinic crystal structure contrasts with analogs like 3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine, which has a larger unit cell volume (1324.16 ų vs. 1241.62 ų), influencing dissolution rates .
Biological Activity
6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its promising antimicrobial and anticancer properties. The compound's molecular formula is , and it exhibits significant interactions with various biological targets.
Chemical Structure
The structure of this compound is characterized by:
- A bromine atom at the 6-position
- A 4-fluorophenyl group at the 3-position of the triazole ring
This specific substitution pattern contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogens, including:
- Mycobacterium tuberculosis
- Gram-negative bacteria
In vitro studies have demonstrated that related compounds in the triazolo series possess potent activity against these pathogens. For instance, derivatives of similar structures have shown minimum inhibitory concentrations (MICs) as low as against certain bacterial strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It reportedly promotes tubulin polymerization without competing with established chemotherapeutics like paclitaxel. This mechanism suggests a unique pathway for inducing cell death in cancer cells. Additionally, it has been noted for its ability to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from and , respectively .
The mechanism of action for this compound involves:
- Binding to specific enzymes or receptors
- Modulating the activity of kinases involved in cell signaling pathways
These interactions lead to antiproliferative effects in cancer cells and contribute to its antimicrobial efficacy.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the uniqueness of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Bromo-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | Structure | Similar brominated structure but different fluorine positioning |
| 8-Bromo-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine | Structure | Different position of bromine; potential for varied biological activity |
| 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine | Structure | Lacks the fluorophenyl group; serves as a simpler analog |
This table illustrates how the presence of both the bromine atom and the fluorophenyl group in this compound influences its biological activity compared to other derivatives.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activities of this compound through various assays:
- Antimicrobial Assays : In vitro tests revealed significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, showing superior antibiofilm potential compared to traditional antibiotics like ciprofloxacin.
- Cytotoxicity Studies : Hemolytic activity tests indicated low toxicity levels (with % lysis ranging from ), suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
